molecular formula C20H30O4 B13855246 Bis(3-methyl-2-pentyl) Phthalate

Bis(3-methyl-2-pentyl) Phthalate

Cat. No.: B13855246
M. Wt: 334.4 g/mol
InChI Key: UXOMKXXQMOOPSF-UHFFFAOYSA-N
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Description

Bis(3-methyl-2-pentyl) Phthalate: is a phthalate ester, commonly used as a plasticizer to enhance the flexibility and durability of plastic products. Phthalates are a group of chemicals used in a wide range of products, including building materials, household products, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methyl-2-pentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously, and the product is purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Mechanism of Action

Bis(3-methyl-2-pentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can bind to hormone receptors and interfere with hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) Phthalate (DEHP)
  • Di-n-butyl Phthalate (DBP)
  • Diisobutyl Phthalate (DiBP)
  • Dicyclohexyl Phthalate (DCHP)

Comparison: Bis(3-methyl-2-pentyl) Phthalate is similar to other phthalate esters in its use as a plasticizer and its potential endocrine-disrupting effects. its unique molecular structure may result in different physical properties and biological activities compared to other phthalates .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

bis(3-methylpentan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H30O4/c1-7-13(3)15(5)23-19(21)17-11-9-10-12-18(17)20(22)24-16(6)14(4)8-2/h9-16H,7-8H2,1-6H3

InChI Key

UXOMKXXQMOOPSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(C)CC

Origin of Product

United States

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